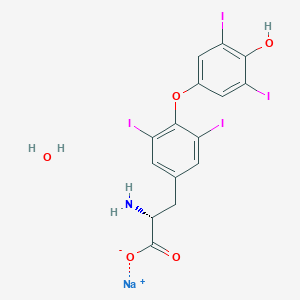

Monosodium D-thyroxine hydrate

Description

Historical Perspectives on D-Thyroxine Investigation and its Role in Biochemical Discovery

The journey to understanding thyroid hormones began in the late 19th century with observations linking cretinism to an underdeveloped or absent thyroid gland. nih.gov This led to treatments with crude thyroid extracts. nih.gov A significant milestone occurred on Christmas Day in 1914, when Edward C. Kendall isolated the primary hormone from hog thyroid glands, which he later named thyroxine. nih.govmayoclinic.org This discovery was a pivotal moment in biochemistry, being only the second time a pure hormone had been isolated. mayoclinic.org

In 1926, Charles Robert Harington elucidated the chemical structure of thyroxine, and a year later, he and George Barger achieved its synthesis. nih.govacs.org Early synthetic methods, however, produced a racemic mixture of D- and L-thyroxine. researchgate.net It was later established that the L-isomer (levothyroxine) possessed greater biological activity. nih.gov The investigation into the distinct properties of the D-isomer, D-thyroxine, began as researchers sought to understand the structure-activity relationships of thyroid hormones. While L-thyroxine became the standard for treating hypothyroidism, D-thyroxine was explored for other potential applications, such as in the treatment of hyperlipidemia, due to its different metabolic effects. chemicalbook.com

Stereochemical Significance and Chiral Purity Considerations in Thyroxine Isomers and Analogs

The concept of chirality, or "handedness," is fundamental to understanding the differential effects of thyroxine isomers. skpharmteco.com Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers. oercommons.org Thyroxine possesses a chiral center, leading to the existence of two non-superimposable mirror-image forms: L-thyroxine and D-thyroxine, also known as enantiomers. oercommons.orgresearchgate.net

This stereochemical difference has profound biological consequences. The interaction of these enantiomers with chiral biological molecules, such as enzymes and receptors, is highly specific. researchgate.net L-thyroxine is the eutomer, the enantiomer with the desired therapeutic activity, while D-thyroxine is considered the distomer. nih.gov The distinct biological and pharmacological activities of L- and D-thyroxine underscore the importance of chiral purity in pharmaceutical preparations. researchgate.net Analytical techniques like high-performance liquid chromatography (HPLC) using chiral stationary phases are crucial for separating and quantifying the enantiomers, ensuring the optical purity of thyroxine products. nih.govresearchgate.net Studies have shown that while pharmaceutical-grade L-thyroxine products generally have high optical purity (above 97-99%), some thyroxine reagents can contain higher levels of the D-enantiomer as an impurity. nih.govresearchgate.net

Current Research Paradigms for D-Thyroxine Hydrate (B1144303) in Chemical and Biological Systems

Contemporary research continues to utilize Monosodium D-thyroxine hydrate to explore various facets of thyroid hormone action. It serves as a valuable tool in studies investigating thyroid function and related metabolic disorders. smolecule.com By comparing the effects of the D- and L-isomers, researchers can elucidate the specific molecular mechanisms underlying thyroid hormone signaling.

One area of investigation involves the metabolic fate of thyroxine isomers. D-thyroxine can undergo deiodination to form diiodothyronine and conjugation with glucuronic acid or sulfate, which are key reactions in its metabolism and excretion. smolecule.com Understanding these pathways is crucial for comprehending the pharmacokinetics of thyroid hormone analogs.

Furthermore, research is exploring the potential for novel drug delivery systems for thyroid hormones, including the use of nanomaterials for sustained-release formulations. nih.gov While much of this research focuses on L-thyroxine for therapeutic purposes, the principles and technologies being developed could also be applied to the study of D-thyroxine and other analogs to probe specific biological questions. The ongoing investigation into the differential effects of thyroxine isomers continues to refine our understanding of thyroid hormone regulation and opens avenues for the development of more selective therapeutic agents. nih.govohsu.edu

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium;(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | nih.gov |

| Molecular Formula | C15H12I4NNaO5 | nih.gov |

| Molecular Weight | 816.87 g/mol | nih.gov |

| CAS Number | 137-53-1, 7054-08-2 | nih.govchemicalbook.com |

| Appearance | Light yellow to buff powder | chemicalbook.com |

| Solubility | Very slightly soluble in water, slightly soluble in alcohol | chemicalbook.com |

Structure

3D Structure of Parent

Properties

CAS No. |

7054-08-2 |

|---|---|

Molecular Formula |

C15H12I4NNaO5 |

Molecular Weight |

816.87 g/mol |

IUPAC Name |

sodium;(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate |

InChI |

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m1../s1 |

InChI Key |

ANMYAHDLKVNJJO-CURYUGHLSA-M |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)[O-])N.O.[Na+] |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |

Other CAS No. |

7054-08-2 137-53-1 |

Synonyms |

Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Research Applications

Methodologies for Enantioselective Synthesis of D-Thyroxine and its Precursors

The synthesis of enantiomerically pure D-thyroxine is a significant challenge due to the chiral nature of the molecule. While the L-enantiomer, Levothyroxine, is the biologically active form for hormone replacement, the D-enantiomer is valuable for comparative studies and as a precursor for various research probes. Thyroxine is a chiral amino acid, and its enantiomers can elicit different biological responses. researchgate.net

Historically, the synthesis of thyroxine, first achieved by Harington and Barger in 1927, produced a racemic mixture of D- and L-isomers. acs.org Modern approaches to obtaining the pure D-enantiomer primarily rely on the resolution of this racemic mixture.

One established multi-stage synthesis that produces a racemic product starts from achiral precursors and introduces the chiral center during the process. A key intermediate, D,L-3,5-diiodothyronine, is formed, and its amino group is protected, for instance, by formylation. chemicalbook.com The resulting racemic mixture of D,L-N-formyl-3,5-diiodothyronine is then resolved using a chiral resolving agent, such as the alkaloid brucine. chemicalbook.com This process separates the two enantiomers, yielding D-(+)-N-formyl-3,5-diiodothyronine. chemicalbook.com Subsequent hydrolysis of the formyl group and final iodination steps lead to the formation of D-thyroxine. chemicalbook.com

Alternatively, advanced separation techniques are employed to resolve the final D- and L-thyroxine enantiomers. High-performance liquid chromatography (HPLC) using a quinine-derived chiral stationary phase has been successfully developed for the simultaneous separation and analysis of D- and L-thyroxine. researchgate.net Another effective method is ligand-exchange capillary electrophoresis (CE), which utilizes a Cu(II)/L-proline complex as a chiral selector to achieve baseline separation of the two enantiomers. nih.gov These chromatographic and electrophoretic methods are crucial not only for preparation but also for the quantitative analysis of enantiomeric purity in pharmaceutical formulations. researchgate.netnih.gov

Development and Optimization of Novel Synthetic Pathways for Monosodium D-Thyroxine Hydrate (B1144303)

The development of synthetic pathways for Monosodium D-thyroxine hydrate mirrors the advancements made in the synthesis of its L-counterpart, Levothyroxine sodium. The classic Chalmers synthesis involves a multi-step process beginning with L-tyrosine, which undergoes nitration, amino group protection, esterification, oxidative coupling, hydrogenation, diazotization followed by iodination, demethylation, and hydrolysis, before a final iodination step. google.com For the D-isomer, the synthesis would start with D-tyrosine or involve a resolution step as described previously.

Modern synthetic routes focus on improving yields and reducing the use of hazardous reagents. An efficient and selective diiodination reaction using iodine and hydrogen peroxide in water at room temperature has been developed for key intermediates. blucher.com.br

The final step in preparing the active pharmaceutical ingredient is the formation of the monosodium salt hydrate. This is typically achieved by dissolving the free acid form of D-thyroxine in a suitable solvent system, such as a mixture of n-propanol and water, and treating it with a sodium base. google.com An aqueous solution of sodium carbonate or sodium hydroxide (B78521) is added to the heated D-thyroxine solution to facilitate the formation of the salt. google.comgoogle.com The pH of the solution is carefully adjusted to ensure the precipitation of the monosodium salt rather than the disodium (B8443419) salt. google.com Cooling the reaction mixture then allows for the crystallization of this compound, which can be isolated by filtration and drying. google.com The hydrate form is specified in pharmacopeial monographs, such as that for Levothyroxine Sodium, indicating the presence of water molecules within the crystal lattice. uspnf.com

Characterization of Synthetic Impurities and Byproduct Formation in D-Thyroxine Preparation

The quality control of synthetic thyroxine is critical, necessitating a detailed characterization of potential impurities that may be toxic or pharmacologically active. nih.govacs.org Strict regulations require comprehensive impurity profiling for synthetic thyroid hormones. acs.orgresearchgate.net Modern analytical techniques, particularly ultrahigh-performance liquid chromatography hyphenated to high-resolution mass spectrometry (UHPLC-HRMS), have become indispensable tools for this purpose. nih.govacs.org

Studies on synthetic levothyroxine have identified numerous impurities that are also relevant to the synthesis of D-thyroxine due to the identical chemical transformations involved. In an analysis of five different batches of synthetic thyroxine, a total of 71 impurities were detected, 47 of which were previously unknown. nih.govacs.org Structural elucidation of these compounds revealed several common classes of impurities and byproducts. nih.gov

Key impurity classes include:

Products of Deiodination: Intermediates or the final product can lose one or more iodine atoms.

Aliphatic Chain Oxidation Products: The alanine (B10760859) side chain can be oxidized.

Dimeric Compounds: Two thyroxine molecules can couple to form dimers. nih.gov

Five potential USP-grade impurities have been synthesized and characterized to serve as reference standards. These include N-methyl amide, T4-amine O-methyl, T4-acetamide, N-acyl-T4, and N-formyl-T4. e-journals.in The formation of these impurities can be attributed to side reactions during the multi-step synthesis or degradation of the final product.

The table below summarizes some of the characterized impurities found in synthetic thyroxine preparations.

| Impurity Class | Specific Impurity/Byproduct | Potential Origin |

| Process-Related Impurities | N-Formyl-T4 | Incomplete hydrolysis of formyl protecting group. e-journals.in |

| N-Acyl-T4 | Side reaction with acylating agents. e-journals.in | |

| T4-acetamide | Byproduct from reagents like acetonitrile (B52724). e-journals.in | |

| Liothyronine (T3) | Incomplete iodination of the outer phenyl ring. | |

| Degradation Products | Deiodinated Thyronines | Loss of iodine from the thyroxine molecule. nih.gov |

| Aliphatic Chain Oxidation Products | Oxidative degradation of the alanine side chain. nih.gov | |

| Oligomers | Dimeric Compounds | Oxidative coupling of thyroxine molecules. nih.gov |

Design and Synthesis of D-Thyroxine Analogs and Derivatives as Research Probes

The design and synthesis of D-thyroxine analogs are driven by the need for specific molecular probes to study thyroid hormone action, transport, and metabolism. These analogs can help elucidate the function of thyroid hormone receptors and deiodinase enzymes. acs.org Modifications can be targeted at various parts of the D-thyroxine molecule, including the phenolic, amino, and carboxylic acid groups. nih.gov

The synthesis of these analogs often employs semisynthetic methods starting from D-thyroxine or its precursors. For example, novel thyroxine analogs with hindered functional groups have been synthesized to investigate their effects on processes like angiogenesis. nih.gov Pharmacological studies have shown that the thyroxine structure can tolerate numerous modifications, particularly at the amino group, while retaining biological activity, which provides a rationale for developing new derivatives. nih.gov

Strategies for creating research probes include:

Introducing Reporter Groups: Fluorescent tags or radioactive isotopes can be incorporated to track the molecule in biological systems.

Modifying Functional Groups: Altering the carboxylic acid to an ester or amide, or modifying the amino group, can change the compound's binding affinity, selectivity for different receptors, or metabolic stability. nih.gov

Altering the Thyronine Core: Replacing iodine atoms with other groups, such as methyl groups, can help probe the role of the halogens in receptor binding and activation. researchgate.net Biomimetic oxidative coupling reactions provide a facile route to synthesize such thyroxine analogs from readily available 4-substituted 3,5-diiodophenols. researchgate.net

The table below lists examples of modifications and their research applications.

| Modification Site | Type of Modification | Research Application |

| Amino Group | Acylation, Alkylation | Investigating receptor binding requirements; creating prodrugs. nih.gov |

| Carboxylic Acid Group | Esterification, Amidation | Probing transport mechanisms; improving cell permeability. nih.gov |

| Phenolic Group | Hindered Phenols | Studying enzyme-substrate interactions (e.g., deiodinases). nih.gov |

| Aromatic Rings | Replacement of Iodine | Elucidating the role of halogens in hormone activity. researchgate.net |

These synthetic strategies provide researchers with a powerful toolkit to explore the complex biology of thyroid hormones.

Advanced Structural Elucidation and Solid State Research of Monosodium D Thyroxine Hydrate

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Advanced Mass Spectrometry) Applied to D-Thyroxine Hydrate (B1144303)

No detailed research findings from high-resolution Nuclear Magnetic Resonance (NMR) or advanced Mass Spectrometry (MS) studies specifically characterizing monosodium D-thyroxine hydrate were identified in the reviewed literature. While general analytical techniques are used for quality control of pharmaceutical substances, specific spectra, chemical shift assignments, or fragmentation patterns for the D-hydrate are not publicly available. Reference standards for Dextrothyroxine are available, and their identity is confirmed using techniques including NMR, but the detailed data from these analyses is not published. seishin-syoji.co.jp

X-ray Crystallography and Polymorphic Studies of Different Hydrate Forms of D-Thyroxine

There is no specific information in the surveyed literature regarding X-ray crystallography studies on this compound. Consequently, data on its crystal structure, unit cell parameters, and potential polymorphic forms are not available. While polymorphism and hydrate forms are critical aspects of the solid-state chemistry of the more common L-thyroxine sodium, similar detailed investigations for the D-isomer have not been published. googleapis.com

Investigation of Hydration States and the Kinetics of Dehydration/Rehydration Processes in this compound

Detailed studies on the hydration states and the kinetics of dehydration or rehydration for this compound are not present in the public domain. Understanding these processes is crucial for ensuring the stability of pharmaceutical hydrates.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Hydrate Research

While thermal analysis techniques like TGA and DSC are mentioned as important tools for monitoring the hydration state and thermal stability of thyroxine sodium salts, specific TGA curves, decomposition temperatures, or DSC thermograms for this compound are not available in published research. wdh.ac.id One product information sheet for Dextrothyroxine lists a melting point of 181°C determined by DSC, but does not specify if the material is the sodium salt or a hydrate. seishin-syoji.co.jp

Dynamic Vapor Sorption (DVS) for Understanding Hydrate Stability and Transformations

No studies utilizing Dynamic Vapor Sorption (DVS) to investigate the hygroscopicity, hydrate stability, or potential phase transformations of this compound were found in the literature.

Solid-State Nuclear Magnetic Resonance (ssNMR) Applications for Hydrate Characterization

There are no published research articles detailing the use of solid-state Nuclear Magnetic Resonance (ssNMR) for the characterization of this compound. ssNMR is a powerful technique for studying the solid form of pharmaceuticals, but it does not appear to have been applied to this specific compound in the available literature.

Computational Chemistry Approaches to D-Thyroxine Hydrate Structure and Intermolecular Interactions

No computational or molecular modeling studies focused on the structure, conformation, or intermolecular interactions of this compound were identified. While computational methods are mentioned in the context of drug design for related compounds, specific research on the D-thyroxine hydrate is absent. bitmesra.ac.inbitmesra.ac.in

In Vitro and Ex Vivo Biochemical Mechanism Investigations

Comparative Studies of D-Thyroxine Binding Affinity and Selectivity to Thyroid Hormone Receptors (TRα, TRβ) in Recombinant Systems

Thyroid hormone action is primarily mediated by the binding of thyroid hormones to nuclear receptors, specifically thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ). nih.gov These receptors are ligand-activated transcription factors that regulate the expression of target genes. nih.gov While L-thyroxine (T4) is considered a prohormone to the more biologically active L-triiodothyronine (T3), both can bind to TRs. ub.edu

Studies utilizing recombinant systems have demonstrated that D-thyroxine exhibits a significantly lower binding affinity for both TRα and TRβ compared to L-thyroxine and L-triiodothyronine. ub.edu The ligand-binding pockets of TRα and TRβ are highly homologous, differing by only a single amino acid, which influences their interaction with various ligands. oup.com While T3 is the primary natural ligand for TRs, T4 can also bind, albeit with lower affinity. oup.com The stereochemistry of the alanine (B10760859) side chain is a critical determinant for high-affinity binding, and the D-isomer is less favored. Empirical energy calculations have suggested a stronger binding affinity for the L-isomer of thyroxine to prealbumin, a plasma transport protein, which may offer insights into receptor binding as well. researchgate.net

The reduced affinity of D-thyroxine for TRs means that it is a much weaker agonist, resulting in attenuated downstream genomic effects compared to the L-isomers. ub.eduoup.com

Enzymatic Deiodination Pathways and Metabolic Transformations of D-Thyroxine in Cellular and Tissue Models

The metabolic fate of thyroid hormones is largely governed by a group of enzymes known as deiodinases, which are crucial for both the activation and inactivation of these hormones. wikipedia.org There are three main types of deiodinases: type 1 (D1), type 2 (D2), and type 3 (D3). nih.gov D1 and D2 catalyze the outer ring deiodination (ORD) of T4 to the more active T3, while D3 catalyzes inner ring deiodination (IRD), leading to the formation of inactive reverse T3 (rT3). wikipedia.orgnih.gov

In vitro studies using cellular and tissue models have shown that D-thyroxine can serve as a substrate for these deiodinases. However, the efficiency of its metabolism is different from that of L-thyroxine. The deiodination process is a key step in thyroid hormone metabolism, and the activity of these enzymes can be quantified in vitro by incubating cell homogenates with labeled thyroxine and measuring the production of metabolites. wikipedia.org

The primary pathways for D-thyroxine metabolism include:

Outer Ring Deiodination (ORD): Catalyzed by D1 and D2, this process converts D-thyroxine to D-triiodothyronine.

Inner Ring Deiodination (IRD): Catalyzed by D3, this pathway converts D-thyroxine to reverse D-triiodothyronine. e-enm.org

Conjugation: Similar to L-thyroxine, D-thyroxine can also undergo glucuronidation and sulfation in the liver, which facilitates its excretion. nih.gov

The relative rates of these metabolic transformations can vary depending on the specific cell or tissue type and the expression levels of the different deiodinase enzymes. For instance, D1 is highly expressed in the liver and kidneys, while D2 is found in tissues like the brain and pituitary, and D3 is prominent in the placenta and developing tissues. nih.gove-enm.org

Analysis of D-Thyroxine Interactions with Plasma Transport Proteins (e.g., Thyroxine-Binding Globulin, Transthyretin, Albumin) in Biological Fluids

In the bloodstream, thyroid hormones are predominantly bound to plasma proteins, which act as carriers and regulate the concentration of free, biologically active hormone. nih.gov The three main transport proteins are thyroxine-binding globulin (TBG), transthyretin (TTR, formerly known as thyroxine-binding prealbumin), and albumin. nih.govoncohemakey.com

TBG has the highest binding affinity for L-thyroxine, followed by TTR and then albumin. wikipedia.orgscrippslabs.com Despite its lower concentration, TBG carries the majority of T4 in the plasma. wikipedia.org Studies analyzing the interaction of D-thyroxine with these proteins have revealed differences in binding affinity compared to the L-isomer.

| Transport Protein | Relative Binding Affinity for D-Thyroxine (Compared to L-Thyroxine) | Key Characteristics |

|---|---|---|

| Thyroxine-Binding Globulin (TBG) | Lower | Highest affinity carrier for L-thyroxine, carries the majority of T4 in plasma. wikipedia.org |

| Transthyretin (TTR) | Lower | Also involved in retinol (B82714) transport; empirical calculations suggest weaker binding of the D-isomer. researchgate.net |

| Albumin | Lower | Lowest affinity but highest capacity carrier due to its high plasma concentration. nih.gov |

Mechanisms of Cellular Uptake and Efflux of D-Thyroxine in Isolated Cell Lines

The entry of thyroid hormones into target cells is not a passive process but is mediated by specific transport proteins. nih.gov Several families of transporters have been identified, including monocarboxylate transporters (like MCT8 and MCT10) and organic anion-transporting polypeptides (OATPs). mdpi.comfrontiersin.org

In vitro studies using isolated cell lines, such as the human choriocarcinoma cell line (JAR), have been instrumental in elucidating the mechanisms of thyroid hormone transport. bioscientifica.com These studies have shown that the uptake of D-thyroxine is a saturable and stereospecific process, indicating carrier-mediated transport. bioscientifica.com However, the transporters involved may differ from those that handle L-thyroxine. For example, in JAR cells, it has been suggested that at least two types of transporters are involved: a low-affinity iodothyronine transporter and an amino acid transporter. bioscientifica.com

Efflux, the process of pumping the hormone out of the cell, also appears to be carrier-mediated, though the mechanisms are less well understood than uptake. oup.com In some cell models, the efflux of T4 has not been shown to be a saturable process, unlike T3. oup.com In JAR cells, the efflux of T4 and rT3 seems to occur via passive diffusion, whereas T3 efflux is an active process. bioscientifica.com The specific transporters responsible for D-thyroxine efflux are still under investigation.

Influence of D-Thyroxine on Specific Cellular Metabolic Processes in Controlled In Vitro Systems (e.g., mitochondrial respiration, substrate utilization)

Thyroid hormones are key regulators of cellular metabolism, with significant effects on mitochondrial activity and substrate utilization. nih.gov L-thyroxine and L-triiodothyronine are known to increase mitochondrial respiration and alter the utilization of carbohydrates, fats, and proteins. oup.com

In controlled in vitro systems, D-thyroxine has been shown to have a less pronounced effect on these processes compared to its L-counterpart. Studies on isolated mitochondria and cultured cells have investigated the impact of D-thyroxine on:

Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Methodologies for D-Thyroxine and its Metabolites in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of D-thyroxine and its metabolites. Its versatility allows for various configurations to achieve desired sensitivity and specificity. nih.govscribd.com Reversed-phase HPLC is commonly employed, with typical parameters including a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govconicet.gov.ar Detection is often performed using UV spectrophotometry, typically at a wavelength of 225 nm. nih.govconicet.gov.ar

The biological activity of thyroxine is stereospecific, making the separation of its D- and L-enantiomers critical for research and pharmaceutical quality control. researchgate.net Chiral HPLC is the primary method for determining the enantiomeric purity of D-thyroxine. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Several types of CSPs have been successfully used for the direct enantiomeric separation of thyroxine. koreascience.kr These include:

Crown Ether-Derived CSPs : Columns based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have demonstrated excellent separation of thyroxine enantiomers. koreascience.krnih.gov An optimized mobile phase, such as 100% methanol with 10 mM sulfuric acid, can achieve high optical purity measurements, often exceeding 99%. nih.gov

Quinine-Derived CSPs : These have been used in rapid reversed-phase HPLC methods to simultaneously separate and analyze D- and L-thyroxine as well as triiodothyronine. researchgate.netnih.gov

Protein-Based CSPs : Columns derived from proteins like ovomucoid have also been utilized for the chiral resolution of thyroxine enantiomers. koreascience.kr

The validation of these chiral HPLC methods typically includes assessing linearity, precision, and accuracy, with reported relative standard deviation (R.S.D.) values for intra-assay precision being less than 3.3%. nih.gov The limits of detection (LOD) and quantitation (LOQ) for thyroxine enantiomers can reach levels as low as 0.1 µg/ml and 0.5 µg/ml, respectively. nih.gov

Table 1: Performance of Selected Chiral HPLC Methods for Thyroxine Enantiomer Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Crown Ether-Derived | 100% Methanol with 10 mM H₂SO₄ | UV | Optical purity of L-thyroxine products | nih.gov |

| Quinine-Derived | Not specified | Not specified | Quantitative assay of enantiomeric impurity in pharmaceuticals | researchgate.netnih.gov |

| Proline-Derived | Aqueous buffer solutions | Not specified | Enantioseparation of thyroxine | koreascience.kr |

For high-sensitivity and high-specificity analysis, especially in complex biological matrices, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). spr-journal.ruaustinpublishinggroup.com This hyphenated technique offers superior performance over immunoassays, which can suffer from a lack of specificity. nih.gov LC-MS/MS methods have been developed for the simultaneous analysis of multiple thyroid hormones and their metabolites, including thyroxine (T4), triiodothyronine (T3), and diiodothyronine (T2), among others. thermofisher.comnih.govendocrine-abstracts.org

Isotope-dilution mass spectrometry is frequently employed as a gold-standard quantitative approach. nih.govresearchgate.net This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., L-thyroxine-d2 or thyroxine-d5) to the sample. nih.govnih.govresearchgate.net The ratio of the signal from the native analyte to the labeled standard allows for highly accurate and precise quantification, correcting for matrix effects and variations in sample preparation and instrument response. nih.govlcms.cz

Sample preparation for LC-MS/MS analysis of D-thyroxine from biological samples like serum typically involves protein precipitation (e.g., with methanol) followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences. nih.govthermofisher.comsigmaaldrich.com Chromatographic separation is often achieved on a C18 column, and detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govnih.gov These methods can achieve limits of detection in the picogram-per-milliliter (pg/mL) range, with excellent reproducibility (CV < 10%). thermofisher.com

Table 2: Example Parameters for LC-MS/MS Analysis of Thyroxine

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | API-4000 or TSQ Quantiva tandem mass spectrometer with an electrospray ionization (ESI) source | thermofisher.comnih.gov |

| HPLC System | Agilent HPLC or Thermo Scientific Vanquish | thermofisher.comnih.gov |

| Column | C18 column (e.g., Supelco LC-18-DB, Accucore C18) | nih.govthermofisher.com |

| Sample Preparation | Protein precipitation with methanol, ultrafiltration, or SPE | nih.govnih.govsigmaaldrich.com |

| Internal Standard | Deuterium-labeled L-thyroxine (e.g., L-thyroxine-d2) | nih.govnih.gov |

| Quantitation Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sensitivity | LLOQ in the pg/mL range | thermofisher.com |

Capillary Electrophoresis and Other Advanced Separation Techniques for D-Thyroxine Analysis

Capillary electrophoresis (CE) represents an alternative advanced separation technique for D-thyroxine analysis, offering high efficiency, speed, and minimal sample consumption. nih.gov CE methods have been developed for the simultaneous separation and determination of thyroxine and its metabolites like triiodothyronine. researchgate.net

In a typical CE setup, separation is achieved in a fused-silica capillary under a high applied voltage. The separation buffer's composition and pH are critical parameters. For instance, a 0.05 mol/L sodium borate-sodium hydroxide (B78521) buffer at pH 11.3 has been used to separate T4 and T3 within 11 minutes at an applied voltage of 21 kV. researchgate.net Detection can be accomplished using various methods, including amperometric detection with a carbon disk electrode, which provides low detection limits, on the order of 1.0x10⁻⁷ mol/L for T4. researchgate.net The addition of organic modifiers like methanol or acetonitrile to the sample matrix can improve peak symmetry. nih.gov Furthermore, CE has been combined with other techniques, such as in multi-immunoreaction-based dual-color capillary electrophoresis, to enhance detection sensitivity for thyroid hormones. nih.gov

Development of Spectroscopic and Electrochemical Sensor Technologies for D-Thyroxine Detection in Research Environments

Recent research has focused on developing novel sensor technologies for the rapid and sensitive detection of thyroxine, which could be beneficial in research environments. tandfonline.com These sensors offer potential advantages such as simplicity, speed, and high sensitivity. researchgate.net

Electrochemical biosensors have gained considerable attention. researchgate.netnih.gov These devices often utilize a recognition element, such as a DNA aptamer or a molecularly imprinted polymer (MIP), immobilized on an electrode surface. researchgate.netcore.ac.uk The binding of thyroxine to the recognition element induces a measurable electrical signal (e.g., a change in current or impedance). To enhance sensitivity, the electrode surface is often modified with nanomaterials like graphene, gold nanoparticles (Au-NPs), or metal-organic frameworks. researchgate.netnih.gov

For example, an electrochemical aptasensor using a multi-functional DNA immobilized on porous rhodium nanoplates has been developed for the detection of both L- and D-thyroxine, achieving a limit of detection of 10.33 pM. researchgate.net Another approach involves using molecularly imprinted polymers (MIPs) templated with thyroxine on an electrode, which creates specific binding sites for the target molecule. researchgate.netcore.ac.uk These sensor technologies are typically characterized using electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). researchgate.netnih.gov

Quantitative Analytical Approaches for D-Thyroxine in Complex Biological Matrices for Pre-Clinical Research

The quantitative analysis of D-thyroxine in complex biological matrices like serum and plasma is crucial for pre-clinical research. This requires methods that are not only sensitive and specific but also accurate and reproducible. The choice of method often depends on the specific research question and the required level of validation.

Immunoassays, while common, can be limited by cross-reactivity and interference. spr-journal.runih.gov Therefore, chromatography-based methods, particularly LC-MS/MS, are considered the gold standard for quantitative research applications. lcms.czsigmaaldrich.com

A comprehensive quantitative workflow for D-thyroxine in a biological matrix typically involves:

Sample Collection and Storage : Proper handling to ensure analyte stability.

Sample Preparation : This is a critical step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte. Common techniques include:

Protein Precipitation : Using organic solvents like methanol or acetonitrile. nih.gov

Liquid-Liquid Extraction (LLE) : To partition the analyte from the aqueous matrix into an organic solvent. thermofisher.com

Solid-Phase Extraction (SPE) : For cleanup and concentration using a sorbent material. sigmaaldrich.com

Ultrafiltration : To separate free thyroxine from protein-bound thyroxine. nih.gov

Analytical Measurement : Using a validated method, most commonly LC-MS/MS with isotope dilution for the highest accuracy. nih.govresearchgate.net

Method Validation : The analytical method must be rigorously validated according to established guidelines. Key validation parameters include:

Accuracy : Closeness of the measured value to the true value.

Precision : Repeatability and intermediate precision of the measurements, often expressed as %CV. thermofisher.com

Specificity/Selectivity : The ability to measure the analyte without interference from other compounds.

Linearity and Range : The concentration range over which the method is accurate and precise. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentrations that can be reliably detected and quantified. nih.gov

Recovery : The efficiency of the sample preparation process. nih.govacs.org

Matrix Effect : The influence of matrix components on the ionization of the analyte. lcms.cz

By combining robust sample preparation with highly specific and sensitive analytical techniques like chiral HPLC and LC-MS/MS, researchers can confidently quantify D-thyroxine and its metabolites in complex biological matrices for pre-clinical studies.

Theoretical and Computational Biophysical Studies of D Thyroxine

Molecular Dynamics Simulations of D-Thyroxine Interactions with Protein Targets

Molecular dynamics (MD) simulations are a cornerstone of computational biophysics, enabling the study of the dynamic nature of D-thyroxine binding to its primary transport proteins and receptors. These simulations model the movement of atoms over time, providing a detailed picture of binding stability, conformational changes, and key intermolecular interactions.

Thyroid Hormone Receptors (TRs): MD simulations have been instrumental in understanding how thyroid hormones, including the D-isomer, interact with the ligand-binding domain (LBD) of thyroid hormone receptors (TRα and TRβ). nih.gov Studies have revealed that the LBD is a dynamic entity, and ligand binding and release are complex processes involving significant conformational rearrangements. nih.govnih.gov Simulations have identified multiple potential pathways for ligand dissociation from the TR LBD. nih.gov For instance, the natural ligand L-T3 has been shown to exit the TRα1 LBD via at least three distinct routes involving the opening or separation of specific helices (H2, H3, H8, H11, H12). nih.gov These pathways are also relevant for other ligands and TR isoforms, though the frequency and preference for each path can vary depending on the specific ligand and receptor isoform (TRα vs. TRβ). nih.govnih.gov The stability of helix H12, in particular, is crucial for receptor activity, and its dynamics are influenced by ligand binding. acs.orggithub.io

Transthyretin (TTR): Transthyretin (TTR) is a major transport protein for thyroxine in the blood and cerebrospinal fluid. mdpi.com MD simulations have been extensively used to investigate the binding of thyroxine and its analogs to the two binding sites within the TTR tetramer. nih.govfrontiersin.org These studies focus on identifying key amino acid residues involved in the interaction and calculating the thermodynamic favorability of binding. Key interactions often involve hydrogen bonding and electrostatic interactions with residues like Lys-15 and Ser-117. mdpi.comresearchgate.net The binding of D-thyroxine helps to stabilize the TTR tetramer, a process that is critical for preventing the protein misfolding and aggregation associated with amyloid diseases. mdpi.com Computational studies have shown that even small modifications to the thyroxine structure can significantly alter binding affinity by disrupting these key interactions. mdpi.comresearchgate.net

Table 1: Key Interacting Residues and Binding Insights from MD Simulations This table is a representative summary based on findings from multiple simulation studies on thyroid hormones and their analogs with target proteins. Specific interactions can vary based on the exact ligand and simulation conditions.

| Protein Target | Key Interacting Residues (Examples) | Simulation Insights | Citations |

|---|---|---|---|

| Thyroid Hormone Receptor (TR) | Arginine, Histidine, Asparagine | Helix H12 dynamics are critical for coactivator/corepressor binding. Ligand entry/exit occurs via multiple pathways involving conformational changes in several helices. | nih.govacs.orggithub.io |

| Transthyretin (TTR) | Lys-15, Leu-17, Ala-108, Ser-117, Thr-119 | Ligand binding occurs in two symmetric sites. Hydrogen bonds with Ser-117 and electrostatic interactions with Lys-15 are crucial for stabilizing the complex. | mdpi.comnih.govresearchgate.net |

| Integrin αvβ3 | Arginine-Glycine-Aspartic acid (RGD) binding pocket vicinity | T4 binds to a specific site (S2) on the receptor, distinct from the primary T3 binding site (S1), mediating cellular proliferation. | nih.gov |

Quantum Mechanical and Density Functional Theory (DFT) Calculations of D-Thyroxine Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. These calculations provide fundamental information about D-thyroxine's structure, charge distribution, and chemical reactivity, which underpins its biological function.

DFT studies on thyroxine and its analogs have elucidated the distribution of electron density and electrostatic potential across the molecule. researchgate.netrsc.org This is crucial for understanding its interactions with protein binding pockets, as the positive and negative regions of the molecule guide its orientation and the formation of non-covalent bonds like hydrogen and halogen bonds. mdpi.com The iodine atoms on thyroxine possess a region of positive electrostatic potential known as a "sigma-hole," which allows them to act as halogen bond donors. researchgate.netmdpi.com This interaction is now recognized as a significant contributor to the high-affinity binding with transport proteins and receptors. mdpi.com

Furthermore, DFT calculations have been used to determine reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufms.br The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Calculations have also helped to rationalize the process of deiodination by modeling the reaction mechanisms and calculating the activation energies required to break the carbon-iodine bonds. mdpi.comnih.gov For example, studies have shown that the pKa of the phenolic hydroxyl group decreases significantly with increased iodination, facilitating reactions at physiological pH. nih.gov

Table 2: Representative Electronic Properties of Thyroxine from DFT Calculations Values are illustrative and depend on the specific computational method and basis set used in the study.

| Property | Description | Significance | Citations |

|---|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | ufms.br |

| Electrostatic Potential (ESP) | Shows the charge distribution on the molecule's surface. | Predicts sites for electrostatic interactions, hydrogen bonding, and halogen bonding. The iodine atoms exhibit a positive σ-hole. | researchgate.netmdpi.com |

| Mulliken Atomic Charges | Calculated charge associated with each atom in the molecule. | Helps identify which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding interaction models. | ufms.br |

| Halogen Bond Energy | Strength of the non-covalent interaction between iodine and an electron donor (e.g., oxygen). | A crucial component of binding affinity to proteins like TTR. DFT can quantify this contribution. | mdpi.com |

In Silico Screening and Rational Design of D-Thyroxine Analogs with Modified Binding Profiles

Computational chemistry provides a powerful platform for the rational design and virtual screening of novel molecules based on the D-thyroxine scaffold. By understanding the structure-activity relationships (SAR) through computational modeling, scientists can design analogs with desired properties, such as enhanced binding affinity, receptor selectivity, or antagonist activity.

In silico screening involves docking large libraries of virtual compounds into the binding site of a target protein. pnas.org Algorithms then score the potential binding poses based on factors like shape complementarity and interaction energies, allowing researchers to prioritize a smaller number of promising candidates for chemical synthesis and experimental testing. pnas.orgdiva-portal.org This approach has been successfully used to identify novel thyroid hormone receptor antagonists from libraries containing hundreds of thousands of compounds. pnas.org

Rational design, informed by MD and QM studies, allows for more targeted modifications. For example, knowing that a specific region of the binding pocket is hydrophobic, researchers can design analogs with additional hydrophobic groups to improve binding. nih.gov Similarly, understanding the importance of the halogen bonds formed by the iodine atoms can guide the synthesis of analogs where iodine is replaced by other groups to modulate binding affinity or metabolic stability. This approach led to the development of potent TR antagonists by adding extensions to the thyronine scaffold designed to disrupt the receptor's active conformation. nih.gov

Table 3: Examples of In Silico Designed D-Thyroxine Analogs and Predicted Outcomes This table presents conceptual examples based on published rational design strategies.

| Analog Modification | Design Rationale | Predicted Outcome | Citations |

|---|---|---|---|

| Addition of 5'-phenylethynyl group | Introduce a bulky extension to clash with helix H12 in its agonist conformation. | Block coactivator recruitment, creating a TR antagonist. | nih.gov |

| Replacement of Iodine Atoms | Modify halogen bonding potential and metabolic stability. | Altered binding affinity for TTR and TR; modified deiodination rates. | unina.it |

| Modification of the Carboxyl Group | Change the key electrostatic interaction with residues like Lys-15 in TTR. | Decreased or altered binding affinity to TTR. | mdpi.com |

| Introduction of a Tetrazole Ring | Mimic the carboxylate group while forming new hydrogen bonds. | Potentially improved binding free energy with TTR. | mdpi.comresearchgate.net |

Predictive Modeling of D-Thyroxine's Metabolic Fate and Deiodination Pathways

The biological activity of D-thyroxine is tightly controlled by its metabolism, primarily through sequential deiodination by deiodinase enzymes (DIO1, DIO2, DIO3). nih.gov Computational models are increasingly used to predict the metabolic fate of thyroxine and to understand the mechanisms that determine which iodine atoms are removed.

Deiodination is not random. The enzymes exhibit regioselectivity: DIO1 and DIO2 catalyze outer-ring deiodination (ORD) to convert T4 to active T3, while DIO3 catalyzes inner-ring deiodination (IRD) to produce inactive reverse T3 (rT3). nih.govphysiology.org Computational studies, including QM calculations, help explain this selectivity. By calculating the strength of the carbon-iodine bonds and the activation energy required for their cleavage, models can predict which ring is more susceptible to deiodination. researchgate.netmdpi.com Studies have shown that modifying the electronic properties of the rings, for instance by changing the 4'-hydroxyl group, can shift the regioselectivity of the reaction. researchgate.net

Furthermore, comprehensive metabolic models that integrate various pathways, including deiodination, sulfation, and glucuronidation, are being developed. nih.govdrugbank.comresearchgate.net These models, sometimes incorporating machine learning algorithms, analyze complex datasets to predict how exposure to different chemicals might disrupt thyroid hormone metabolism. acs.org By building a quantitative understanding of the entire thyroid pathway, these predictive models can help to identify key control points and potential targets for therapeutic intervention. researchgate.net

Applications in Experimental Biological Systems and in Vitro Models

Investigation of D-Thyroxine Effects in Specific Animal Models for Biochemical Pathway Elucidation (e.g., influence on specific enzyme activities, metabolic regulation)

Monosodium D-thyroxine hydrate (B1144303) has been utilized in various animal models to elucidate its role in biochemical pathways, particularly concerning enzyme regulation. Studies in thyroidectomized rats have shown that D-thyroxine (D-T4) can significantly influence the activity of several hepatic enzymes. Administration of D-T4 resulted in an increased activity of key enzymes involved in lipogenesis and carbohydrate metabolism, such as glucose-6-phosphate dehydrogenase, malic enzyme, citrate (B86180) cleavage enzyme, α-glycerolphosphate dehydrogenase, and phosphoenolpyruvate (B93156) carboxykinase in the liver. physiology.org Interestingly, while liver enzymes showed a marked response, there was little to no significant increase in the activity of these enzymes in adipose tissue, suggesting a tissue-specific effect. physiology.org

Further research into the effect of D-thyroxine on lysosomal enzymes in rat liver demonstrated its capacity to modulate their activity. D-thyroxine was found to have a similar effect to its naturally occurring L-isomer, L-thyroxine, in increasing the activity of acid lipase (B570770). core.ac.uk This effect on acid lipase was observed within one day of treatment, which differed from the slower response of acid β-glycosidases. core.ac.uk In studies on amphibian metamorphosis, a process heavily dependent on thyroid hormones, thyroxine has been shown to accelerate the synthesis of specific enzymes. For instance, in the liver of Rana catesbeiana tadpoles, thyroxine induces the synthesis of carbamyl phosphate (B84403) synthetase, an essential enzyme in the urea (B33335) cycle, highlighting its role in preparing the organism for a transition from aquatic to terrestrial life. semanticscholar.org The stimulation of this enzyme's synthesis appears to be a relatively specific effect of thyroxine action. semanticscholar.org

These studies underscore the value of D-thyroxine in experimental models to dissect the complex metabolic regulation exerted by thyroid hormones. The differential effects observed between D- and L-isomers, and across different tissues, provide insight into the specific pathways modulated by this compound. physiology.orgcore.ac.uk For example, both D- and L-isomers of thyroxine were effective in decreasing blood cholesterol in rats, but only the L-isomers significantly increased the basal metabolic rate, indicating a separation of effects that can be exploited experimentally. physiology.org

| Animal Model | Tissue | Enzyme | Effect of D-Thyroxine Administration |

|---|---|---|---|

| Thyroidectomized Rat | Liver | Glucose-6-Phosphate Dehydrogenase | Increased Activity |

| Thyroidectomized Rat | Liver | Malic Enzyme | Increased Activity |

| Thyroidectomized Rat | Liver | Citrate Cleavage Enzyme | Increased Activity |

| Thyroidectomized Rat | Liver | α-Glycerolphosphate Dehydrogenase | Increased Activity |

| Thyroidectomized Rat | Liver | Phosphoenolpyruvate Carboxykinase | Increased Activity |

| Thyroidectomized Rat | Adipose Tissue | Malic Enzyme | No Significant Increase |

| Adult Rat | Liver | Acid Lipase | Increased Activity |

| Tadpole (Rana catesbeiana) | Liver | Carbamyl Phosphate Synthetase | Accelerated Synthesis |

Utilization of D-Thyroxine as a Pharmacological Tool to Probe Thyroid Hormone Receptor Function and Ligand Selectivity in Non-Human Systems

D-thyroxine serves as a valuable pharmacological tool for investigating the function and ligand selectivity of thyroid hormone receptors (TRs). drugbank.com Thyroid hormone actions are primarily mediated by two receptor isoforms, TRα and TRβ, which are encoded by separate genes and exhibit differential tissue distribution and physiological roles. frontiersin.orgnih.gov These receptors are ligand-dependent transcription factors that regulate gene expression by binding to thyroid hormone response elements (TREs) on DNA. frontiersin.orgwikipedia.org

The selectivity of thyroid hormone analogs for TRα versus TRβ is a critical area of research, as isoform-selective compounds could elicit specific therapeutic effects while avoiding others. pnas.org For instance, TRβ is associated with beneficial effects on cholesterol metabolism, whereas TRα primarily mediates effects on heart rate. pnas.orgnih.gov D-thyroxine, as an agonist, binds to both TRα and TRβ, allowing researchers to probe the downstream effects of receptor activation. drugbank.com

Structural studies of the ligand-binding domain (LBD) of TRs have revealed the basis for isoform selectivity. A key difference is a single amino acid in the ligand-binding pocket: TRβ has an asparagine residue (Asn-331) where TRα has a serine. frontiersin.orgpnas.org This subtle difference influences the binding affinity and conformation of various ligands. Synthetic analogs have been developed to exploit this difference, but studying the binding of isomers like D-thyroxine helps to understand the fundamental requirements for receptor interaction. The way different ligands fit into the binding pocket and interact with specific residues can lead to varied biological responses, a concept that is central to the development of selective TR modulators. nih.govoup.com By comparing the effects of D-thyroxine with its L-isomer and other synthetic analogs, researchers can dissect the structural determinants of receptor binding and activation. pnas.org

Research on the Modulation of Specific Enzyme Systems by D-D-thyroxine (e.g., drug-metabolizing enzymes, deiodinases)

D-thyroxine's interaction with key enzyme systems, including deiodinases and drug-metabolizing enzymes, is a significant area of research. Deiodinases are essential for regulating thyroid hormone activity by converting the prohormone thyroxine (T4) into the more active triiodothyronine (T3) or into inactive metabolites. wikipedia.orgmdpi.com There are three main types of deiodinases (D1, D2, and D3) that differ in their tissue distribution and catalytic properties. frontiersin.orgnih.gov D1 and D2 are outer-ring deiodinases that activate T4 to T3, while D3 is an inner-ring deiodinase that inactivates both T4 and T3. nih.govbioscientifica.com The activity of these selenoenzymes is crucial for maintaining both systemic and local thyroid hormone homeostasis. mdpi.combioscientifica.com

Thyroid hormones are known to influence the expression and activity of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily. nih.govbenthamscience.com For example, L-thyroxine and T3 can induce a significant increase in CYP3A4 mRNA levels, protein expression, and metabolic activity. nih.gov This modulation can, in turn, affect the metabolism of various therapeutic drugs. nih.govnih.gov Research in mice has shown that D-thyroxine can inhibit the metabolism of drugs like bishydroxycoumarin, suggesting it interacts with and modulates the activity of drug-metabolizing enzyme systems. medchemexpress.com This highlights the importance of considering thyroid status and the use of thyroid hormone analogs when studying drug metabolism and disposition.

| Enzyme System | General Function | Reported Modulation by Thyroid Hormones/Analogs |

|---|---|---|

| Deiodinases (D1, D2, D3) | Activation and inactivation of thyroid hormones (e.g., T4 to T3). wikipedia.org | Activity is critical for thyroid hormone homeostasis; regulated by thyroid status. nih.govbioscientifica.com |

| Cytochrome P450 (e.g., CYP3A4) | Metabolism of xenobiotics, including many therapeutic drugs. nih.govbenthamscience.com | Thyroid hormones (T3/T4) can induce CYP3A4 expression and activity. nih.gov |

| Drug-Metabolizing Enzymes (General) | Biotransformation of drugs and other chemicals. benthamscience.com | D-thyroxine was shown to inhibit the metabolism of bishydroxycoumarin in mice. medchemexpress.com |

Comparative Biochemical Studies of D-Thyroxine with Other Thyroid Hormone Analogs in Experimental Systems

Comparative studies of D-thyroxine alongside its L-isomer and other synthetic analogs are fundamental to understanding the structure-activity relationships of thyroid hormones. These studies often reveal that stereoisomers can have quantitatively and sometimes qualitatively different biological effects.

In a key study using thyroidectomized rats, the effects of single doses of D- and L-isomers of thyroxine and triiodothyronine were compared. physiology.org While both D-T4 and L-T4 significantly increased the activity of several lipogenic enzymes in the liver, the L-isomer of triiodothyronine (L-T3) was required to see a significant increase in malic enzyme activity in adipose tissue. physiology.org A critical finding from this research was the dissociation of metabolic effects: both D- and L-isomers of thyroxine successfully lowered blood cholesterol levels, but only the L-isomers caused a significant increase in the basal metabolic rate. physiology.org This demonstrates that it is possible to use the D-isomer to selectively modulate certain metabolic pathways (cholesterol and hepatic lipogenesis) without inducing a systemic increase in metabolism. physiology.org

Similarly, research on lysosomal acid lipase activity in adult rat liver found that D-thyroxine produced an effect comparable to that of L-thyroxine, causing an increase in the enzyme's activity. core.ac.uk Broader comparative studies have also been conducted to evaluate a wide range of thyroxine analogs on various biological functions, such as amino acid incorporation into protein, further elucidating the specific structural requirements for different physiological actions. oup.comcapes.gov.br

| Parameter | Effect of L-Thyroxine (in rats) | Effect of D-Thyroxine (in rats) | Reference |

|---|---|---|---|

| Hepatic Lipogenic Enzyme Activity | Increased | Increased | physiology.org |

| Adipose Tissue Malic Enzyme Activity | Increased (as L-T3) | No Significant Increase | physiology.org |

| Blood Cholesterol | Decreased | Decreased | physiology.org |

| Basal Metabolic Rate | Increased | No Significant Increase | physiology.org |

| Hepatic Acid Lipase Activity | Increased | Increased (similar effect) | core.ac.uk |

Emerging Research Areas and Future Perspectives for Monosodium D Thyroxine Hydrate

Integration of Omics Technologies in D-Thyroxine Research

The application of "omics" technologies, such as metabolomics and proteomics, is set to revolutionize our understanding of D-thyroxine's effects within biological systems. bioscientifica.comnih.gov These hypothesis-free approaches allow for the comprehensive analysis of molecules in cells and tissues, offering a broad perspective on the metabolic shifts induced by thyroid hormones and their analogs. bioscientifica.combioscientifica.com

Metabolomics: This powerful tool enables the large-scale study of small molecules, or metabolites, within a biological system. In the context of D-thyroxine research, metabolomics can identify distinct metabolic signatures associated with its administration. frontiersin.org For instance, studies on hyperthyroidism have revealed significant alterations in the plasma metabolome, with notable changes in fatty acid biosynthesis and metabolism. frontiersin.org By applying these techniques to D-thyroxine, researchers can map its specific impact on metabolic pathways, potentially uncovering novel biochemical roles independent of the classical thyroid hormone signaling cascade. nih.gov

Proteomics: The study of the entire set of proteins in a biological sample, known as the proteome, provides a direct look at the functional molecules within a cell. bioscientifica.com In thyroid research, proteomics has been used to identify proteins that are differentially expressed in states of thyroid dysfunction. imrpress.com By analyzing the proteomic changes in response to D-thyroxine in various model systems, researchers can identify protein networks and signaling pathways that are modulated by this compound. This could reveal, for example, how D-thyroxine influences protein expression related to lipid metabolism and energy expenditure. nih.gov

The integration of metabolomics and proteomics offers a powerful, multi-layered view of D-thyroxine's biological activity. escholarship.org For example, a study combining these approaches in a human thyrotoxicosis model identified numerous metabolites and proteins associated with free thyroxine levels, providing insights into pathways related to energy expenditure and oxidative stress. nih.govnih.gov Similar studies focused on D-thyroxine could distinguish its unique effects from those of the endogenous L-thyroxine.

Model Systems: The use of well-characterized model systems is crucial for interpreting omics data. Animal models, such as rats, have historically been used to study the metabolic effects of thyroxine derivatives. ohsu.edu These models, in conjunction with omics technologies, can help to translate findings from in vitro studies to a whole-organism context. nih.gov

| Technology | Application in D-Thyroxine Research | Potential Insights |

| Metabolomics | Identification of metabolic fingerprints following D-thyroxine administration in cell cultures or animal models. | Elucidation of specific metabolic pathways affected by D-thyroxine. |

| Proteomics | Analysis of changes in protein expression in response to D-thyroxine. | Identification of protein networks and signaling cascades modulated by D-thyroxine. |

| Integrated Omics | Combined analysis of metabolomic and proteomic data. | A comprehensive understanding of the molecular mechanisms of D-thyroxine action. |

Development of Advanced In Vitro and Organoid Models

To better understand the biochemical actions of Monosodium D-thyroxine hydrate (B1144303), researchers are turning to sophisticated in vitro models that more accurately mimic human physiology. These include three-dimensional (3D) cell cultures and organoids.

3D Cell Culture Models: Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex cellular interactions found in living tissues. In contrast, 3D culture systems allow cells to grow in a more physiologically relevant environment, which can enhance cell polarity and hormone-dependent gene expression. nih.govwiley.com For thyroid research, 3D models have been shown to better support thyrocyte differentiation and function, including the expression of key genes involved in thyroid hormone synthesis. nih.gov These models provide a valuable platform for studying the direct effects of D-thyroxine on thyroid cells.

Organoid Models: Thyroid organoids, which are self-organizing 3D structures derived from stem cells or tissue fragments, represent a significant leap forward in in vitro modeling. mdpi.comnih.gov These miniature organs can recapitulate the follicular structure and hormone-producing capabilities of the thyroid gland. mdpi.comhubrecht.eupnas.org Researchers have successfully generated both mouse and human thyroid organoids that express key thyroid markers and produce thyroid hormones. pnas.orgcas.cz These organoids can be used to model various thyroid diseases and to test the effects of different compounds, including D-thyroxine, on thyroid function in a human-relevant context. mdpi.comhubrecht.eu

The development of "thyroid-on-a-chip" models, which incorporate microfluidic technology, offers even more advanced capabilities for studying thyroid physiology and toxicology in vitro. wiley.com These systems can simulate the dynamic environment of the thyroid gland, allowing for more precise control and analysis of experimental conditions. wiley.com

| Model System | Key Features | Relevance to D-Thyroxine Research |

| 3D Cell Cultures | Physiologically relevant cell organization and interactions. | Studying the direct effects of D-thyroxine on thyroid cell function and gene expression. |

| Thyroid Organoids | Recapitulation of thyroid follicular structure and hormone production. | Investigating the impact of D-thyroxine on thyroid development and function in a human-like model. |

| Thyroid-on-a-Chip | Dynamic microfluidic environment. | Precise control and analysis of D-thyroxine's effects on thyroid tissue surrogates. |

Rational Design of D-Thyroxine Derivatives

The rational design of D-thyroxine derivatives with specific biochemical profiles is a promising area of research. By modifying the structure of the D-thyroxine molecule, scientists can create new compounds with tailored properties to probe specific biological questions.

This approach is guided by an understanding of the structure-activity relationships of thyroid hormone analogs. acs.org For example, modifications to the outer ring of the thyronine scaffold can alter a compound's binding affinity for thyroid hormone receptors. nih.gov The development of thyromimetics, which are compounds that mimic the effects of thyroid hormones, has benefited from the elucidation of the crystal structures of thyroid hormone receptors. ohsu.edu

The synthesis of novel D-thyroxine derivatives could lead to the development of research tools with enhanced selectivity for particular cellular targets or pathways. For instance, a derivative might be designed to interact specifically with a certain subtype of thyroid hormone receptor or to have altered metabolic stability. These tailored molecules would be invaluable for dissecting the complex signaling networks influenced by thyroid hormones. nih.gov

The synthesis of various thyroxine analogs has been a long-standing area of interest in medicinal chemistry. researchgate.net By applying modern computational and synthetic chemistry techniques to D-thyroxine, researchers can accelerate the discovery of new derivatives with desired biochemical characteristics.

Addressing Challenges in Characterization and Stability

A critical aspect of research involving Monosodium D-thyroxine hydrate is ensuring the purity and stability of the compound. The hydration state of levothyroxine sodium, the L-isomer, is known to significantly impact its chemical stability. researchgate.netnih.gov

Levothyroxine sodium is sensitive to environmental factors such as light, oxygen, and humidity. nih.gov Studies have shown that the dehydration of levothyroxine sodium pentahydrate can compromise its stability, particularly in the presence of oxygen. nih.govjuniperpublishers.com The loss of bound water molecules can lead to degradation of the active pharmaceutical ingredient. researchgate.netresearchgate.net

These stability challenges are likely to be relevant for the D-isomer as well. Therefore, careful characterization and control of the hydration state of this compound are essential for obtaining reliable and reproducible research results. This includes using appropriate analytical techniques to confirm the identity and purity of the compound and storing it under conditions that maintain its integrity. hres.ca

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound used for in vitro receptor studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, including control of iodine stoichiometry (4:1 molar ratio to tyrosine) . Use orthogonal analytical methods (e.g., NMR for structural confirmation, ICP-MS for iodine content). Pre-screen batches via thyroid receptor beta (TRβ) luciferase reporter assays to ensure consistent bioactivity .

Methodological Resources

- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Conflict Resolution : Use PICO frameworks (Population, Intervention, Comparison, Outcome) to design hypothesis-driven experiments .

- Data Presentation : Follow guidelines for integrating tables/figures (e.g., HPLC chromatograms, degradation kinetics) to enhance clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.